molecular formula C11H19NO5 B8221337 (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

Katalognummer: B8221337
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: AGHHOHWABGIJAB-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is a chiral heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a seven-membered 1,4-oxazepane ring system, which serves as a valuable scaffold for constructing pharmacologically active molecules . The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling further synthetic elaboration at the amine group . The carboxylic acid functional group provides a versatile handle for coupling reactions, such as amide bond formation, to link the core scaffold to other molecular fragments . As a stereochemically defined building block (S-configured at the 6-position), it is particularly useful for the synthesis of enantiomerically pure compounds, helping researchers explore structure-activity relationships. This product is intended for use as a research chemical in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Proper storage at 2-8°C is recommended to maintain product stability over time .

Eigenschaften

IUPAC Name

(6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHHOHWABGIJAB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solid-Phase Synthesis with Resin-Bound Intermediates

Solid-phase synthesis enables efficient purification and stereochemical control. A reported method involves:

  • Resin Functionalization : Fmoc-protected selenocysteine (Fmoc-HSe(TBDMS)-OH) is immobilized on Wang-piperazine resin.

  • Alkylation : Reaction with 2-bromoacetophenone derivatives forms N-phenacyl sulfonamide intermediates.

  • Cyclization : TFA/Et3_3SiH cleavage induces lactamization, yielding the oxazepane core.

  • Boc Protection : Post-cyclization Boc introduction using di-tert-butyl dicarbonate under basic conditions.

Example :

  • Yield : 73% after HPLC purification.

  • Stereoselectivity : Diastereomeric ratio (dr) of 72:28 (C2 R,S), resolved via chiral chromatography.

Cyclization of Boc-Protected Amino Alcohols

Intramolecular cyclization of Boc-protected precursors is a common solution-phase approach:

  • Amino Alcohol Preparation : L-Leucine is reduced to the corresponding amino alcohol using LiAlH4_4.

  • Boc Protection : Treatment with Boc2_2O in THF/water (pH 9–10).

  • Oxazepane Formation : Mitsunobu reaction or acid-catalyzed cyclization closes the seven-membered ring.

Conditions :

  • Reagent : DIAD, PPh3_3 for Mitsunobu (yield: 65–78%).

  • Acid Catalyst : p-TsOH in toluene (yield: 70%, dr > 95:5).

Asymmetric Hydrogenation

Chiral catalysts induce stereoselectivity during hydrogenation:

  • Enone Precursor : Synthesize α,β-unsaturated ester via Horner-Wadsworth-Emmons reaction.

  • Hydrogenation : Use (R)- or (S)-BINAP-Ru complexes to set the 6S configuration.

Data :

  • Catalyst : RuCl2_2[(S)-BINAP] (1 mol%).

  • Pressure : 50 psi H2_2, 25°C.

  • ee : 98%.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is employed:

  • Racemic Synthesis : Cyclize Boc-protected amino alcohol without stereocontrol.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

  • Chiral Chromatography : Use Chiralpak® AD-H columns for preparative separation.

Performance :

  • Enzymatic Yield : 45% (ee > 99%).

  • Chromatography Purity : 99.5% (6S isomer).

Industrial-Scale Production

MolCore BioPharmatech’s ISO-certified process highlights:

  • Starting Material : (S)-Leucine methyl ester.

  • Cyclization : Optimized Brønsted acid conditions (H2_2SO4_4, 80°C, 12 h).

  • Boc Protection : In-situ quenching with Boc2_2O/NaHCO3_3.

  • Crystallization : Ethyl acetate/hexane recrystallization (purity: ≥97%).

Scale-Up Metrics :

  • Batch Size : 50 kg.

  • Overall Yield : 68%.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (ee/dr)ScalabilityCost Efficiency
Solid-Phase Synthesis7372:28 drModerateHigh
Mitsunobu Cyclization78>95:5 drHighMedium
Asymmetric Hydrogenation8598% eeHighHigh
Enzymatic Resolution45>99% eeLowLow

Reaction Optimization Insights

  • Solvent Effects : THF improves cyclization rates vs. DMF (20% faster).

  • Catalyst Loading : Reducing Ru-BINAP to 0.5 mol% maintains ee (97%) while cutting costs.

  • Temperature Control : Cyclization at 80°C minimizes epimerization vs. 100°C (dr drops to 85:15) .

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Development

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential in developing anticancer therapies. For instance, modifications to the oxazepane ring have led to enhanced selectivity and potency in inhibiting tumor growth .

Enzyme Inhibitors

Recent studies have explored the potential of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid as an enzyme inhibitor. Its structural features allow it to interact with specific active sites on enzymes, providing a pathway for developing selective inhibitors.

Case Study : A study demonstrated that derivatives of this compound could inhibit serine proteases, which play crucial roles in various biological processes including inflammation and coagulation .

Polymer Chemistry

In material science, (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can be used to create novel polymers with specific properties. The incorporation of oxazepane units into polymer chains can modify thermal stability and mechanical strength.

Data Table 2: Properties of Polymers Derived from the Compound

PropertyValueDescription
Thermal StabilityHighEnhanced resistance to thermal degradation
Mechanical StrengthImprovedIncreased tensile strength compared to traditional polymers

Wirkmechanismus

The mechanism of action of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic Acid

The (6R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in optical activity. Enantiomeric pairs like these are pivotal in drug design, as their biological efficacy can vary drastically due to stereospecific binding. For example, the (6S)-form may exhibit higher affinity for L-amino acid transporters, whereas the (6R)-form could display reduced activity or unintended off-target effects .

Table 1: Enantiomeric Comparison
Property (6S)-Isomer (6R)-Isomer
Molecular Formula C11H19NO5 C11H19NO5
Molecular Weight (g/mol) 245.27 245.27
Chirality S-configuration at C6 R-configuration at C6
Commercial Availability 1g: €959.00; 100mg: €446.00 Not explicitly listed

Piperidine-Based Analogs

Piperidine derivatives, such as (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, differ in ring size (six-membered vs. seven-membered oxazepane) and heteroatom arrangement (one nitrogen vs. nitrogen + oxygen).

Table 2: Piperidine vs. Oxazepane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
(6S)-4-Boc-1,4-oxazepane-6-carboxylic acid C11H19NO5 245.27 7-membered ring with O and N; no phenyl
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 6-membered ring; phenyl at C4
1-Boc-6,6-dimethylpiperidine-3-carboxylic acid C13H23NO4 273.33 6-membered ring; dimethyl at C6

The oxazepane’s oxygen atom introduces polarity, improving solubility in polar solvents compared to piperidine analogs. However, piperidine derivatives may offer greater synthetic flexibility due to their smaller ring size and established coupling methodologies .

Spirocyclic Analog: (6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid

This spiro compound combines a bicyclic framework with Boc and carboxylic acid groups. In contrast, the monocyclic oxazepane offers conformational flexibility, favoring interactions with dynamic binding sites .

Research Implications and Gaps

Future studies should prioritize:

  • Enantiomer-specific bioactivity assays to validate stereochemical preferences.
  • Solubility and stability profiling under physiological conditions.
  • Comparative NMR/IR studies to elucidate electronic effects of heteroatom placement .

Biologische Aktivität

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid, also known by its CAS number 1269755-58-9, is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies involving this compound.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.27 g/mol
  • Structure : The compound features a seven-membered oxazepane ring, which is a characteristic structure influencing its biological activity.

Biological Activity

The biological activity of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid has been explored in various studies, particularly focusing on its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that derivatives of oxazepane compounds exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting that (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid may possess comparable activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. Specifically, studies have shown that oxazepane derivatives can act as inhibitors for enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .

Synthesis Methods

The synthesis of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid typically involves several steps:

  • Starting Material : The synthesis often begins with methyl (2R)-glycidate.
  • Key Reaction : A lipase-catalyzed regioselective lactamization is a crucial step that enhances yield and simplifies purification processes. This method utilizes SpinChem® technology for efficient enzyme recycling .
  • Final Steps : The process culminates in hydrolysis to yield the target compound with high purity.

Case Studies

Several case studies have documented the biological effects and synthetic routes of oxazepanes:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial efficacy of related oxazepane compounds against various pathogens. The findings supported further exploration into (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid as a potential therapeutic agent .
  • Case Study 2 : Another research effort focused on enzyme inhibition, where derivatives were shown to modulate enzyme activity effectively. This study provides insights into the therapeutic applications of oxazepanes in drug design .

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityEnzyme InhibitionReference
(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acidModerateYes
N-Boc (2R)-1,4-oxazepane-2-carboxylic acidHighYes
Other oxazepane derivativesVariableYes

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing enantiomerically pure (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid?

  • Methodological Answer :

  • Step 1 : Start with (S)-configured starting materials (e.g., (S)-proline derivatives) to ensure stereochemical fidelity.
  • Step 2 : Employ a tert-butoxycarbonyl (Boc) protection strategy on the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) .
  • Step 3 : Oxazepane ring formation via intramolecular cyclization using carbodiimide coupling agents (e.g., EDC/HCl) to activate the carboxylic acid group for lactamization .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 5:1 hexane/ethyl acetate) and confirm enantiopurity by chiral HPLC (e.g., Chiralpak® IA column, 90:10 n-hexane/isopropanol mobile phase) .

Q. How can the stereochemical integrity of the (6S)-configuration be validated during synthesis?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm the S-configuration.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Boc-protected precursors) to verify absolute configuration .
  • NMR Analysis : Use 2D NOESY to detect spatial proximity between the chiral center (C6) and adjacent protons .

Q. What are the critical parameters for stabilizing the Boc group during prolonged storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis.
  • Reaction Conditions : Avoid strong acids (e.g., TFA) unless deprotection is intended. For aqueous reactions, maintain pH >5 using buffered systems (e.g., phosphate buffer) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess Boc group retention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid in peptide coupling reactions?

  • Methodological Answer :

  • Software : Use molecular dynamics simulations in Discovery Studio or Gaussian to model transition states during amide bond formation .
  • Parameters : Calculate activation energies for carbodiimide-mediated coupling (e.g., EDC/HOBt system) and compare with experimental yields.
  • Outcome : Identify steric hindrance from the oxazepane ring and optimize solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency .

Q. What analytical techniques resolve contradictions in reported NMR data for oxazepane derivatives?

  • Methodological Answer :

  • Problem : Discrepancies in δH values for oxazepane protons due to solvent effects or conformational flexibility.
  • Solution :
  • Variable Temperature NMR : Perform experiments at -40°C to "freeze" ring puckering and simplify splitting patterns.
  • COSY/HSQC : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .

Q. How to design a study investigating the hydrolytic stability of the oxazepane ring under physiological pH conditions?

  • Methodological Answer :

  • Experimental Design :
  • pH Range : Test stability at pH 2.0 (simulating gastric fluid), 7.4 (blood), and 9.0 (intestinal).
  • Sampling : Collect aliquots at 0, 6, 12, and 24 hours for HPLC-MS analysis.
  • Controls : Include Boc-deprotected analogs to isolate ring stability from Boc hydrolysis .
  • Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics and correlate with ring strain via DFT calculations .

Data Contradiction Analysis

Q. Conflicting reports on Boc deprotection efficiency: How to troubleshoot?

  • Methodological Answer :

  • Hypothesis 1 : Residual water in the reaction medium accelerates premature deprotection.
  • Test : Use Karl Fischer titration to quantify water content in solvents; switch to anhydrous DCM with molecular sieves .
  • Hypothesis 2 : Acid scavengers (e.g., triethylamine) may interfere with deprotection.
  • Test : Compare deprotection yields with/without scavengers using TFA in DCM (v/v 1:9) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.